![molecular formula C22H22F3N3O4S2 B2889709 (4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-86-2](/img/structure/B2889709.png)
(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic phenyl and imidazole rings would likely contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the functional groups. For example, the morpholinosulfonyl group might make the compound a good leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and distribution in the body .Scientific Research Applications
Antibacterial Agents
The compound has been used in the synthesis of novel pyrazole derivatives, which have shown potent growth inhibitory effects on drug-resistant bacteria . These compounds have been particularly effective against Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Treatment of MRSA Infections
Further studies have led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Spectroelectrochemical Studies
The compound has been used in the synthesis of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)phenyl]methyl}oxy}phenyl)propan-1-ol and its metallo compounds . These compounds have been studied using various electrochemical techniques in DMF on a glassy carbon electrode .
Electrochemical Technologies
The electrochemical and in situ UV–Vis spectral change of complexes indicated their applicability in the fields of the electrochemical technologies .
Chemical Sensors
Phthalocyanines (Pcs), which can be synthesized using this compound, have been applied to many scientific field applications such as chemical sensors .
Photodynamic Therapy
Phthalocyanines (Pcs) synthesized using this compound have also been used in photodynamic therapy .
Future Directions
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-3-1-2-16(14-18)15-33-21-26-8-9-28(21)20(29)17-4-6-19(7-5-17)34(30,31)27-10-12-32-13-11-27/h1-7,14H,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOACTRIFRVGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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